![molecular formula C5H5ClN4 B1435679 [1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride CAS No. 956074-70-7](/img/structure/B1435679.png)

[1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride

Descripción general

Descripción

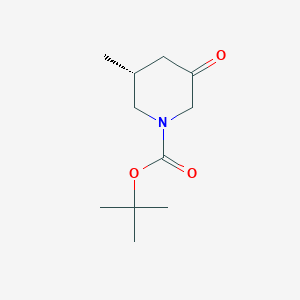

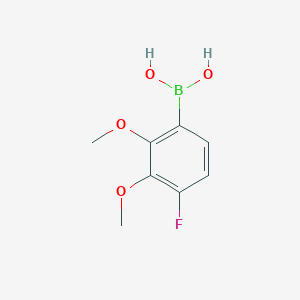

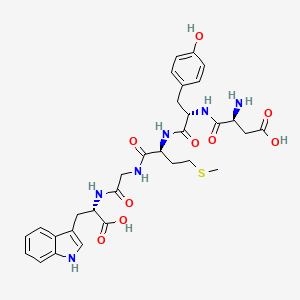

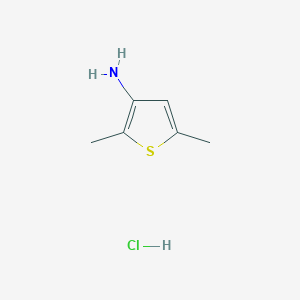

“[1,2,4]Triazolo[1,5-a]pyrimidine” is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . It has a relatively simple structure but is remarkably versatile, with many different applications reported over the years in different areas of drug design .

Synthesis Analysis

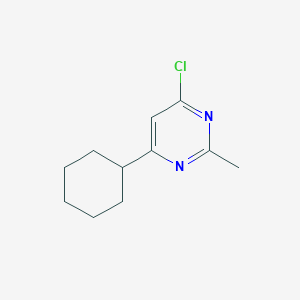

The synthesis of “[1,2,4]Triazolo[1,5-a]pyrimidine” derivatives has been reported in various studies. For example, one study reported the design, synthesis, and evaluation of a series of new “[1,2,4]Triazolo[1,5-a]pyrimidine” congeners . Another study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-triazolo pyrimidines, and 2-amino-5-phenyl-triazolo pyrimidin-7-ol .Molecular Structure Analysis

The “[1,2,4]Triazolo[1,5-a]pyrimidine” heterocycle is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring . It has been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The chemical reactions of “[1,2,4]Triazolo[1,5-a]pyrimidine” derivatives depend on the choice of substituents around the core. These compounds can elicit markedly different cellular phenotypes that likely arise from the interaction of the congeners with either one or two spatially distinct binding sites within tubulin heterodimers .Aplicaciones Científicas De Investigación

Synthesis and Properties

- [1,2,4]Triazolo[1,5-a]pyrimidines are valuable due to their biological properties, including applications as herbicides and agents with antifungal, antitubercular, antibacterial, antitumor, and anti-Alzheimer's activities. Their synthesis methods involve the annulation of pyrimidine moiety to triazole ring or vice versa (Fizer & Slivka, 2016).

- These compounds are also used in the design of coordination compounds with structural and therapeutic applications, including anticancer, antiparasitic, and antibacterial properties (Łakomska & Fandzloch, 2016).

Medicinal Chemistry

- They exhibit a range of pharmacological activities such as acting as CB2 cannabinoid agonists and adenosine antagonists. Clinical trials and marketed drugs like Trapidil and Pyroxsulam showcase their potential in medicinal chemistry (Merugu, Cherukupalli, & Karpoormath, 2022).

Agricultural Applications

- These compounds are used in agriculture for their antimicrobial and herbicidal properties. Notably, some derivatives show acetohydroxyacid synthase inhibitor properties, making them effective herbicides (Elisandra Scapin et al., 2013).

Biochemical Applications

- They have applications in biochemical reactions, especially as antimetabolites in purine biochemical reactions due to their structure as purine analogues (Nadia A. Abdelriheem, Yasser H. Zaki, & A. Abdelhamid, 2017).

Cardiovascular Research

- Certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have shown potential in cardiovascular research, with some compounds demonstrating coronary vasodilating and antihypertensive activities (Sato et al., 1980).

Mecanismo De Acción

Target of Action

The primary targets of [1,2,4]Triazolo[1,5-a]pyrimidine hydrochloride are Acetolactate synthase (EC 4.1.3.18) and ERK signaling pathway . Acetolactate synthase is a key enzyme involved in the biosynthesis of branched-chain amino acids . The ERK signaling pathway plays a crucial role in regulating various cellular processes, including proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its targets in a specific manner. It acts as a slow, tight-binding inhibitor of Acetolactate synthase . This means that it binds to the enzyme slowly but firmly, inhibiting its activity . Furthermore, it exhibits significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

The compound affects the biochemical pathways related to the biosynthesis of branched-chain amino acids and the ERK signaling pathway . By inhibiting Acetolactate synthase, it disrupts the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and other vital cellular functions . By inhibiting the ERK signaling pathway, it can affect various cellular processes, including cell proliferation, differentiation, and survival .

Result of Action

The action of this compound leads to molecular and cellular effects. It can protect Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury . In the context of cancer cells, it can inhibit the growth and colony formation of cells, induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors related to the uptake, translocation, and metabolism of the compound can play key roles in modulating its herbicidal activity . .

Safety and Hazards

Direcciones Futuras

“[1,2,4]Triazolo[1,5-a]pyrimidine” derivatives hold promise as candidate therapeutics for various conditions, including Alzheimer’s disease and other neurodegenerative conditions . Future research will likely continue to explore the potential of this scaffold in medicinal chemistry, with a focus on optimizing its properties for specific therapeutic applications .

Propiedades

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4.ClH/c1-2-6-5-7-4-8-9(5)3-1;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUQUMAGRASDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1435600.png)

![methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B1435601.png)

![Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate](/img/structure/B1435604.png)

![2-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435605.png)

![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)